(2-phenylethyl)(propyl)amine hydrochloride mechanism of action
(2-phenylethyl)(propyl)amine hydrochloride mechanism of action
An In-depth Technical Guide to the Postulated Mechanism of Action of (2-phenylethyl)(propyl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-phenylethyl)(propyl)amine hydrochloride is a substituted phenethylamine derivative. While direct and extensive research on its specific pharmacological profile is not publicly available, its structural similarity to the endogenous trace amine 2-phenylethylamine (PEA) and other N-alkylated phenethylamines allows for a scientifically grounded postulation of its mechanism of action. This guide synthesizes the known pharmacology of related compounds to propose a primary mechanism centered on the modulation of monoaminergic neurotransmission. It is hypothesized that (2-phenylethyl)(propyl)amine hydrochloride primarily acts as a releasing agent of norepinephrine and dopamine, with potential interactions at the trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2). This document provides a comprehensive overview of the theoretical framework for its action, details potential experimental protocols for its validation, and serves as a foundational resource for researchers investigating this and related compounds.
Introduction: The Phenethylamine Scaffold
The 2-phenylethylamine (PEA) backbone is a fundamental structural motif in a vast array of neuroactive compounds, including endogenous neurotransmitters, prescription medications, and research chemicals.[1][2] The parent compound, PEA, is an endogenous trace amine that functions as a neuromodulator in the central nervous system.[3][4] Its physiological effects are intrinsically linked to its ability to influence the synaptic concentrations of the classical monoamine neurotransmitters: dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[5]
The pharmacological versatility of the phenethylamine scaffold is a direct consequence of the numerous possibilities for chemical substitution on the phenyl ring, the ethyl side chain, and the terminal amine. These substitutions can dramatically alter a compound's potency, selectivity, and overall mechanism of action.[6][7] (2-phenylethyl)(propyl)amine hydrochloride, with its N-propyl substitution, represents a specific modification of the parent PEA structure. While direct experimental data for this compound is scarce, a robust understanding of its likely mechanism of action can be extrapolated from the well-established pharmacology of PEA and the structure-activity relationships (SAR) of N-alkylated phenethylamines.
Postulated Primary Mechanism of Action: Monoamine Releasing Agent
The most plausible primary mechanism of action for (2-phenylethyl)(propyl)amine hydrochloride is that of a monoamine releasing agent , with a likely preference for the norepinephrine and dopamine systems. This hypothesis is built upon the known pharmacology of structurally related compounds.
Interaction with Monoamine Transporters
The presynaptic monoamine transporters—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—are the primary sites of action for many phenethylamine-based stimulants. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling.
(2-phenylethyl)(propyl)amine, being a lipophilic amine, is expected to be a substrate for these transporters. As a substrate, it would be transported into the presynaptic terminal. Once inside the neuron, it is postulated to exert its effects through a process known as transporter-mediated release .
The Process of Transporter-Mediated Release
-
Uptake: (2-phenylethyl)(propyl)amine hydrochloride is recognized by and transported through DAT and NET into the presynaptic neuron.
-
VMAT2 Inhibition: Inside the neuron, the compound is thought to interact with the vesicular monoamine transporter 2 (VMAT2).[5][8] VMAT2 is responsible for sequestering cytoplasmic monoamines into synaptic vesicles for subsequent release. By inhibiting VMAT2, (2-phenylethyl)(propyl)amine disrupts this sequestration, leading to an increase in the cytoplasmic concentration of dopamine and norepinephrine.[8]
-
Transporter Reversal: The elevated cytoplasmic monoamine levels, coupled with the presence of the phenethylamine derivative, induce a conformational change in the DAT and NET, causing them to reverse their direction of transport. Instead of taking up neurotransmitters from the synapse, they begin to efflux dopamine and norepinephrine from the cytoplasm into the synaptic cleft.[9]
This cascade of events results in a significant, non-vesicular release of dopamine and norepinephrine, leading to a profound increase in their synaptic concentrations and subsequent stimulation of postsynaptic receptors.
Figure 2: Postulated TAAR1 signaling cascade initiated by (2-phenylethyl)(propyl)amine.
Structure-Activity Relationship (SAR) Considerations
The N-propyl group is a key structural feature of (2-phenylethyl)(propyl)amine hydrochloride. In general, N-alkylation of phenethylamines can have varied effects on their activity:
-
Small N-alkyl groups (e.g., methyl, ethyl): Often maintain or enhance potency as monoamine releasing agents.
-
Larger N-alkyl groups (e.g., propyl, butyl): Can sometimes lead to a decrease in potency compared to smaller alkyl groups, but may also introduce or enhance activity at other targets, such as adrenergic or serotonergic receptors. [9] The N-propyl group in (2-phenylethyl)(propyl)amine hydrochloride is of intermediate size. It is therefore plausible that this compound retains significant activity as a monoamine releasing agent, while potentially having a slightly different selectivity profile compared to PEA or N-methyl-PEA. For instance, phenylpropylamine, an isomer, shows a preference for norepinephrine release over dopamine release. [9]A similar preference may be observed for (2-phenylethyl)(propyl)amine.
Experimental Protocols for Mechanism Validation
To empirically validate the postulated mechanism of action of (2-phenylethyl)(propyl)amine hydrochloride, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of (2-phenylethyl)(propyl)amine hydrochloride at human DAT, NET, SERT, and TAAR1.
-
Methodology:
-
Prepare cell membrane homogenates from cells stably expressing the target transporter or receptor.
-
Incubate the membranes with a specific radioligand for the target (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
-
Add increasing concentrations of (2-phenylethyl)(propyl)amine hydrochloride to displace the radioligand.
-
Measure the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
-
-
Neurotransmitter Uptake and Release Assays:
-
Objective: To determine if (2-phenylethyl)(propyl)amine hydrochloride acts as an uptake inhibitor or a releasing agent at DAT, NET, and SERT.
-
Methodology (for Release):
-
Culture cells stably expressing the target transporter (e.g., HEK293-hDAT).
-
Pre-load the cells with a radiolabeled substrate (e.g., [³H]dopamine).
-
Wash the cells to remove excess radiolabel.
-
Expose the cells to various concentrations of (2-phenylethyl)(propyl)amine hydrochloride.
-
Measure the amount of radioactivity released into the supernatant.
-
Calculate the EC50 for release.
-
-
In Vivo Studies
-
Microdialysis:
-
Objective: To measure the effects of (2-phenylethyl)(propyl)amine hydrochloride on extracellular levels of dopamine and norepinephrine in the brains of awake, freely moving animals (e.g., rats).
-
Methodology:
-
Surgically implant a microdialysis probe into a brain region rich in dopaminergic and noradrenergic terminals (e.g., the nucleus accumbens or prefrontal cortex).
-
Administer (2-phenylethyl)(propyl)amine hydrochloride systemically.
-
Collect dialysate samples at regular intervals.
-
Analyze the samples for dopamine and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
-
Locomotor Activity:
-
Objective: To assess the stimulant effects of (2-phenylethyl)(propyl)amine hydrochloride.
-
Methodology:
-
Administer various doses of the compound to rodents.
-
Place the animals in an open-field arena equipped with infrared beams to track their movement.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) over a set period.
-
-
Conclusion and Future Directions
Based on its structural relationship to 2-phenylethylamine and the established pharmacology of N-alkylated phenethylamines, it is highly probable that (2-phenylethyl)(propyl)amine hydrochloride functions as a monoamine releasing agent, primarily targeting the norepinephrine and dopamine transporters. Synergistic agonism at TAAR1 is also a likely component of its mechanism.
However, it is crucial to emphasize that this proposed mechanism is based on extrapolation and requires empirical validation. The experimental protocols outlined in this guide provide a clear roadmap for future research to definitively elucidate the pharmacological profile of this compound. Such studies will not only provide specific data for (2-phenylethyl)(propyl)amine hydrochloride but will also contribute to a broader understanding of the structure-activity relationships of phenethylamine derivatives, a class of compounds of significant interest in neuroscience and drug development.
References
-
Boulton, A. A., Juorio, A. V., & Paterson, I. A. (1987). Pharmacokinetic and neurochemical studies on N-propargyl-2-phenylethylamine, a prodrug of 2-phenylethylamine. Naunyn-Schmiedeberg's archives of pharmacology, 336(1), 25–32. [Link]
-
Chapman, N. B., Clarke, K., & Strickland, R. D. (1965). The synthesis, reactivity, and pharmacological properties of some substituted NN-dimethyl-2-halogeno-2-phenylethylamines, and related compounds. Proceedings of the Royal Society of London. Series B. Biological Sciences, 163(990), 116–135. [Link]
-
Contreras-Negreros, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(4), 1813. [Link]
-
Chapman, N. B., Clarke, K., & Strickland, R. D. (1965). The synthesis, reactivity, and pharmacological properties of some substituted NN-dimethyl-2-halogeno-2-phenylethylamines, and related compounds. The Royal Society. [Link]
-
Pfeiffer, C., et al. (1993). Synthesis, structural analysis and pharmacological effects of N2-substituted 3,4-dihydrobenzo[h]quinolin-2-amines. Archiv der Pharmazie, 326(7), 393-401. [Link]
-
Contreras-Negreros, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. [Link]
-
Bionity.com. (n.d.). Phenethylamine. Retrieved from [Link]
-
PubChem. (n.d.). N-propyl-2-phenylethylamine hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylpropylamine. Retrieved from [Link]
-
PubChemLite. (n.d.). (2-phenylethyl)propylamine (C11H17N). Retrieved from [Link]
-
Rudin, D., et al. (2020). (2-Aminopropyl)benzo[β]thiophenes (APBTs) are novel monoamine transporter ligands. Supplementary data. [Link]
-
National Center for Biotechnology Information. (2006, August 16). (+/-)-2-(N-Phenethyl-N-1'-[11C]propyl)amino-5-hydroxytetralin. Retrieved from [Link]
-
Gamon, A., et al. (2022). Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. International Journal of Molecular Sciences, 23(20), 12591. [Link]
-
Wikipedia. (n.d.). Vesicular monoamine transporter. Retrieved from [Link]
-
Zhou, M., et al. (2007). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Journal of Pharmacology and Experimental Therapeutics, 323(2), 658-668. [Link]
Sources
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenethylamine [bionity.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Phenethylamine - Wikipedia [en.wikipedia.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Synthesis, structural analysis and pharmacological effects of N2-substituted 3,4-dihydrobenzo[h]quinolin-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]
- 9. Phenylpropylamine - Wikipedia [en.wikipedia.org]
